molecular formula C19H15Cl2NO B1420640 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-18-2

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420640
M. Wt: 344.2 g/mol
InChI Key: KHLCQVJLGGFRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (6-Cl-4-IPQC) is an important chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid that can be synthesized from the reaction of 4-isopropylphenol and chloroquinoline in the presence of a base. This compound has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and enzymes. In addition, 6-Cl-4-IPQC has been used to study the enzymatic mechanisms of drug metabolism and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-chloro-3-substituted quinolines, including derivatives of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, has been developed via tetrabutylammonium chloride-triggered 6-endo cyclization, showing the chemical versatility of this compound (Liu et al., 2009).
  • A detailed study of the molecular structure, spectroscopic characterization, and nonlinear optical (NLO) properties of quinoline derivatives, including similar compounds to 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, highlights their potential in various scientific applications (Wazzan et al., 2016).

Photovoltaic and Optical Properties

  • Research on the structural and optical properties of quinoline derivatives, including compounds structurally related to 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, shows their potential in photovoltaic applications and as components in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Fungicidal Activity

  • A study on the synthesis and fungicidal activity of fluorinated quinoline amide compounds, which are structurally related to 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, demonstrates their potential use in agriculture as fungicides (Ni et al., 2015).

Material Science and Polymer Research

  • The use of quinoline derivatives in the synthesis of colorants and stabilizers for materials such as poly(vinyl chloride) and polystyrene highlights the potential application of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride in material science (Allan & Carson, 1992).

Biological and Medical Research

  • Research on the inhibition of human epidermal growth factor receptor-2 kinase by quinoline derivatives suggests potential medical applications for compounds similar to 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride in cancer treatment (Tsou et al., 2005).

Antimicrobial Activities

  • Synthesized quinoline derivatives have shown antimicrobial activities, indicating the relevance of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride in developing new antimicrobial agents (Faldu et al., 2014).

properties

IUPAC Name

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLCQVJLGGFRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167897
Record name 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-18-2
Record name 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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